9H-Fluoren-9-one, 3-bromo-2-nitro-
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Overview
Description
3-Bromo-2-nitro-9-fluorenone is an organic compound with the molecular formula C13H6BrNO3 It is a derivative of fluorenone, characterized by the presence of bromine and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-nitro-9-fluorenone typically involves the bromination and nitration of fluorenone. One common method includes the bromination of 9-fluorenone using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The resulting bromo derivative is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to yield 3-Bromo-2-nitro-9-fluorenone .
Industrial Production Methods: Industrial production of 3-Bromo-2-nitro-9-fluorenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-nitro-9-fluorenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron powder in acidic medium are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone quinones.
Reduction: Formation of 3-bromo-2-amino-9-fluorenone.
Substitution: Formation of various substituted fluorenones depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2-nitro-9-fluorenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-2-nitro-9-fluorenone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
- 3-Bromo-7-fluoro-2-nitro-9-fluorenone
- 2-Nitro-9-fluorenone
- 2,7-Dibromo-9-fluorenone
- 4-Nitro-9-fluorenone
Comparison: 3-Bromo-2-nitro-9-fluorenone is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity in chemical reactions and potential biological activities .
Properties
Molecular Formula |
C13H6BrNO3 |
---|---|
Molecular Weight |
304.09 g/mol |
IUPAC Name |
3-bromo-2-nitrofluoren-9-one |
InChI |
InChI=1S/C13H6BrNO3/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15(17)18/h1-6H |
InChI Key |
HMNHDIGASGMTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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